(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid
CAS No.: 1338495-14-9
Cat. No.: VC2680764
Molecular Formula: C7H6N4O3
Molecular Weight: 194.15 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1338495-14-9 |
---|---|
Molecular Formula | C7H6N4O3 |
Molecular Weight | 194.15 g/mol |
IUPAC Name | 2-(7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid |
Standard InChI | InChI=1S/C7H6N4O3/c12-5(13)1-4-2-8-7-9-3-10-11(7)6(4)14/h2-3H,1H2,(H,12,13)(H,8,9,10) |
Standard InChI Key | RXHFJBBMNZNLNN-UHFFFAOYSA-N |
SMILES | C1=C(C(=O)N2C(=N1)N=CN2)CC(=O)O |
Canonical SMILES | C1=C(C(=O)N2C(=N1)N=CN2)CC(=O)O |
Introduction
Chemical Structure and Identification
(7-Hydroxy triazolo[1,5-a]pyrimidin-6-yl)acetic acid belongs to the class of fused heterocyclic compounds featuring a triazolopyrimidine core. This core structure consists of a five-membered 1,2,4-triazole ring fused with a six-membered pyrimidine ring, creating a bicyclic system. The compound has an acetic acid moiety at position 6 and a hydroxyl group at position 7 of the fused ring system .
The key identification parameters and physicochemical properties of the compound are summarized in Table 1:
The compound exists in tautomeric forms, with the 7-hydroxy form potentially in equilibrium with the 7-oxo form, as indicated by its alternative name . This tautomerism is common in heterocyclic compounds containing hydroxyl groups adjacent to nitrogen atoms in the ring system.
Physicochemical Properties
The physicochemical properties of (7-Hydroxy triazolo[1,5-a]pyrimidin-6-yl)acetic acid significantly influence its behavior in biological systems and its potential applications in medicinal chemistry.
Structural Features
The compound possesses several key structural features that contribute to its chemical reactivity and biological activity:
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A fused heterocyclic system comprising a triazole ring and a pyrimidine ring
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A hydroxyl group at position 7, which can participate in hydrogen bonding interactions
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An acetic acid moiety at position 6, providing acidic properties and opportunities for derivatization
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Multiple nitrogen atoms in the ring system, serving as potential hydrogen bond acceptors
Acid-Base Properties
The presence of the carboxylic acid group confers acidic properties to the molecule. This functional group typically has a pKa in the range of 4-5, making it partially ionized at physiological pH. The hydroxyl group at position 7 may also exhibit acidic properties, particularly if it participates in tautomeric equilibria with a keto form.
Analytical Characterization
Comprehensive analytical characterization is essential for confirming the structure and purity of (7-Hydroxy triazolo[1,5-a]pyrimidin-6-yl)acetic acid:
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR would show characteristic signals for the methylene protons of the acetic acid group, typically appearing as a singlet in the range of 3.5-4.0 ppm. The aromatic proton on the triazolopyrimidine ring would give signals in the aromatic region (7.0-8.5 ppm), while the hydroxyl and carboxylic acid protons would appear as exchangeable signals at higher chemical shifts.
13C NMR would display signals for the carbonyl carbon of the acetic acid group (around 170-175 ppm), the methylene carbon (around 35-40 ppm), and the various carbon atoms of the triazolopyrimidine ring system.
Mass Spectrometry
Mass spectrometric analysis would confirm the molecular weight of 194.15 g/mol. Fragmentation patterns would likely show characteristic losses of water, carbon dioxide, and fragments of the acetic acid moiety.
Infrared Spectroscopy
IR spectroscopy would reveal diagnostic absorption bands for the functional groups present in the molecule:
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O-H stretching vibrations (3200-3500 cm-1) from the hydroxyl and carboxylic acid groups
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C=O stretching vibration (1700-1725 cm-1) from the carboxylic acid group
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C=N and C=C stretching vibrations (1600-1650 cm-1) from the heterocyclic ring system
Chromatographic Analysis
High-performance liquid chromatography (HPLC) with appropriate detection methods (UV, MS) would be valuable for determining the purity of the compound and for monitoring reactions during its synthesis.
Applications in Medicinal Chemistry
The unique structural features of (7-Hydroxy triazolo[1,5-a]pyrimidin-6-yl)acetic acid position it as a promising scaffold for medicinal chemistry applications:
Drug Discovery Platform
The compound could serve as a starting point for developing libraries of derivatives with enhanced biological activities. The acetic acid group provides a convenient handle for introducing various functionalities through amide or ester formation.
Chemical Probe Development
The compound could be utilized in the development of chemical probes for studying biological systems, particularly those involving enzymes or receptors that interact with heterocyclic compounds.
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